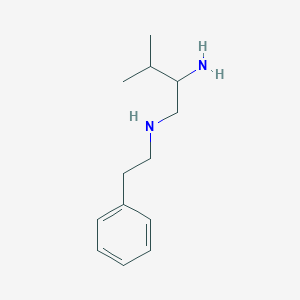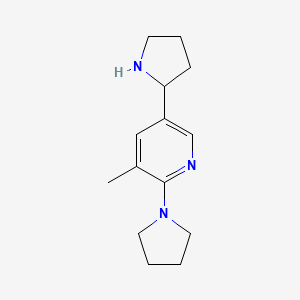
4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-5-(1-metilpiperidin-2-il)-2-(pirrolidin-1-il)piridina es un compuesto orgánico sintético que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura cíclica que contiene al menos un átomo distinto del carbono, como nitrógeno, oxígeno o azufre. La estructura del compuesto incluye un anillo de piridina sustituido con grupos metil, piperidinilo y pirrolidinilo, que pueden impartir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Metil-5-(1-metilpiperidin-2-il)-2-(pirrolidin-1-il)piridina generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:
Formación del anillo de piridina: Comenzando con un precursor adecuado, como una piridina sustituida, el anillo se puede construir a través de reacciones de ciclización.
Reacciones de sustitución: La introducción de los grupos metil, piperidinilo y pirrolidinilo se puede lograr mediante sustitución nucleófila u otras reacciones adecuadas.
Condiciones de reacción: Estas reacciones a menudo requieren catalizadores, disolventes y condiciones de temperatura específicas para que procedan de manera eficiente.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir:
Escalar reacciones: Usando reactores más grandes y técnicas de flujo continuo.
Purificación: Empleando métodos como la cristalización, la destilación o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Metil-5-(1-metilpiperidin-2-il)-2-(pirrolidin-1-il)piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o alterar su reactividad.
Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, lo que puede afectar su actividad biológica.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos sustituyentes o reemplazar los existentes.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.
Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.
Catalizadores: Los catalizadores de metales de transición como el paladio o el platino se pueden utilizar en ciertas reacciones.
Principales productos formados
Los productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado cetónico o aldehído, mientras que la sustitución podría introducir nuevos grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigando sus efectos en sistemas biológicos, como la inhibición enzimática o la unión al receptor.
Medicina: Explorando su potencial como agente terapéutico para tratar enfermedades específicas.
Industria: Utilizando sus propiedades únicas en ciencia de materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual 4-Metil-5-(1-metilpiperidin-2-il)-2-(pirrolidin-1-il)piridina ejerce sus efectos dependería de su interacción con los objetivos moleculares. Esto podría implicar:
Unión a receptores: Modulación de la actividad de receptores específicos en el cuerpo.
Inhibición enzimática: Inhibición de la actividad de las enzimas involucradas en las vías metabólicas.
Vías de transducción de señales: Afecta las vías de señalización celular para alterar las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
4-Metil-2-(pirrolidin-1-il)piridina: Carece del grupo piperidinilo, lo que puede afectar su reactividad y actividad biológica.
5-(1-Metilpiperidin-2-il)-2-(pirrolidin-1-il)piridina: Carece del grupo metil, lo que puede alterar sus propiedades químicas.
4-Metil-5-(1-metilpiperidin-2-il)piridina: Carece del grupo pirrolidinilo, lo que puede influir en sus interacciones con los objetivos biológicos.
Unicidad
La presencia de los tres sustituyentes (metil, piperidinilo y pirrolidinilo) en 4-Metil-5-(1-metilpiperidin-2-il)-2-(pirrolidin-1-il)piridina puede conferir propiedades químicas y biológicas únicas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C16H25N3 |
|---|---|
Peso molecular |
259.39 g/mol |
Nombre IUPAC |
4-methyl-5-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-13-11-16(19-9-5-6-10-19)17-12-14(13)15-7-3-4-8-18(15)2/h11-12,15H,3-10H2,1-2H3 |
Clave InChI |
ZJOZHUVRZCOQGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCCN2C)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)






![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)


